Boc-Gly-OSu
Description
Significance of N-Hydroxysuccinimide Esters in Organic Chemistry and Chemical Biology
N-hydroxysuccinimide (NHS) esters are highly reactive derivatives of carboxylic acids that readily undergo nucleophilic acyl substitution with amines to form stable amide bonds nih.govglpbio.comrsc.org. This reaction is fundamental in peptide synthesis, where it facilitates the sequential coupling of amino acids. Beyond amines, NHS esters can also react with hydroxyl and sulfhydryl groups, albeit with lower stability of the resulting linkages google.com. The key advantage of NHS esters lies in their ability to be isolated and stored, yet remain sufficiently reactive for conjugation reactions, often under aqueous or mild organic conditions google.comchembk.com. Furthermore, the N-hydroxysuccinimide leaving group is water-soluble, simplifying purification processes nih.gov. These attributes make NHS esters exceptionally valuable for bioconjugation, where biomolecules like proteins, antibodies, and nucleic acids are modified with labels, drugs, or other functional moieties for applications in diagnostics, therapeutics, and imaging nih.govrsc.orgnih.gov.
Historical Context of Activated Ester Development and Applications
The development of activated esters for peptide synthesis dates back to the mid-20th century. Pioneering work by Bodánszky in 1955 utilized 4-nitrophenol (B140041) esters for peptide synthesis nih.gov. This spurred further exploration into various activated ester systems. N-hydroxyphthalimide activated esters were introduced in 1961, followed by the development of N-hydroxysuccinimide esters by Anderson and colleagues in 1963 nih.gov. NHS esters quickly gained prominence due to their superior properties, including the formation of water-soluble byproducts under neutral conditions, which facilitated purification compared to other activated esters nih.gov. Their versatility has led to widespread adoption in various chemical disciplines, including the synthesis of natural products, functional materials, and complex biomolecules.
Overview of Boc-Glycine N-Hydroxysuccinimide Ester (Boc-Gly-OSu) in Advanced Research
Boc-Glycine N-hydroxysuccinimide ester (this compound) is a specific and widely utilized NHS ester derivative of the simplest amino acid, glycine (B1666218). It features a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus of glycine, which shields the amine functionality and enhances the compound's stability and handling properties nih.govchemimpex.com. The N-hydroxysuccinimide (NHS) ester moiety at the carboxyl terminus renders this compound a potent acylating agent. This combination of a protected amino acid and a reactive ester makes this compound an essential building block in various advanced research applications.
Research Trajectories of this compound as a Versatile Acylating Agent
This compound serves as a versatile acylating agent primarily through its reactive NHS ester group. This group readily undergoes nucleophilic attack by primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct nih.govchemimpex.com. This reaction is fundamental in peptide synthesis, where this compound is employed to introduce a Boc-protected glycine residue into a growing peptide chain. The Boc protecting group can later be removed under mild acidic conditions, allowing for further chain elongation or modification chemimpex.com.
The compound's utility extends to the synthesis of dipeptides and more complex peptide sequences. For instance, this compound has been used in coupling reactions with amino acid esters or other amino-containing molecules to form new amide linkages rsc.orggoogle.comprepchem.comrsc.org. Its application in Boc solid-phase peptide synthesis highlights its role in the stepwise assembly of peptides on a solid support rsc.orgchembk.com. Beyond standard peptide synthesis, this compound is utilized in creating peptide conjugates, modifying biomolecules, and as a reagent in the synthesis of specialized compounds, demonstrating its broad applicability as an acylating agent in advanced chemical research nih.govnih.govchemimpex.com.
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3392-07-2 | nih.govchemimpex.comglpbio.com |
| Synonyms | This compound, Boc-glycine N-hydroxysuccinimide ester | nih.govchemimpex.com |
| Molecular Formula | C₁₁H₁₆N₂O₆ | nih.govchemimpex.com |
| Molecular Weight | 272.25 g/mol | nih.govchemimpex.com |
| Melting Point | 152-167 °C | nih.gov |
| Appearance | White to off-white powder | nih.govchemimpex.com |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | chemicalbook.com |
| Storage Conditions | -20 °C | glpbio.com |
Table 2: Typical Synthesis of this compound
| Component | Name/Description | Quantity/Amount | Reaction Step |
| Reactant 1 | N-Boc-glycine | 7.31 g (41.7 mmol) | One |
| Solvent 1 | Dichloromethane (DCM) | 100 mL | One |
| Reactant 2 | N-hydroxysuccinimide (HOSu) | 5.28 g (45.9 mmol) | Two |
| Coupling Agent | N,N′-dicyclohexylcarbodiimide (DCC) | 9.47 g (45.9 mmol) | Three |
| Conditions | Dissolved in DCM, cooled to 15°C, stirred | - | - |
| DCC added, stirred at room temperature for 1 h | - | - | |
| Work-up | Filtration over celite, washed, dried, concentrated | - | - |
| Yield | 7.02 g (61.8%) | - | - |
Table 3: this compound in Peptide Synthesis: Example Reaction (Synthesis of Boc-Gly-Ala-OH)
| Component | Name/Description | Quantity/Amount | Reaction Step |
| Reactant 1 | This compound | 7.67 g (28.2 mmol) | - |
| Solvent 1 | Dimethylsulfoxide (DMSO) | 10 mL | - |
| Reactant 2 | H-Ala-OH | 3.76 g (42.3 mmol) | - |
| Base | Triethylamine (B128534) (Et₃N) | 5.89 mL (42.3 mmol) | - |
| Solvent 2 | Water | 20 mL | - |
| Conditions | Stirred overnight at room temperature | - | - |
| Work-up | Filtration of precipitate, acidification, extraction | - | - |
| Product | Boc-Gly-Ala-OH | 2.88 g (m.p. 128°-130°) | - |
| Yield | (Calculated from product mass and starting material) | - | - |
Compound List:
this compound (Boc-Glycine N-Hydroxysuccinimide Ester)
N-Hydroxysuccinimide (NHS)
Glycine
N-Boc-glycine
N,N′-dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
H-Ala-OH
Triethylamine
Dichloromethane (DCM)
Dimethylsulfoxide (DMSO)
Ethyl Acetate
N-hydroxysuccinimide (HOSu)
H-His(Trt)-OMeHCl
N,N-diisopropylethylamine (DIEA)
H-Pro-Pro-Ser(tBu)-Lys(Boc)-Lys(Boc)-Lys(Boc)-Lys(Boc)-Lys(Boc)-Lys(Boc)-resin
Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH
HATU
HOBt
DIPEA
DMF
Fmoc-Lys(Boc)-OH
Fmoc-Leu-OH
Fmoc-Trp(Boc)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Ala-OH
Boc-(L)-Phe-OSu
Boc-(L)-Phe-OH
Boc-(L)-Tyr(OH)-OBn
H-Tyr-OBn
Boc-Lys(Boc)-OSu
H-Gly-Pro-OBn
H-Gly-Phe-Leu-OBn
H-Phe-Leu-OBn
H-Leu-OMe
H-Phe-OMe
H-Ile-OMe
Boc-Ile-Ile-OMe
Boc-Phe-Leu-OMe
Boc-Lys(Boc)-Gly-Pro-OBn
Boc-Gly-Gly-Phe-Leu-OBn
HCl·H-Gly-Phe-Leu-OBn
HCl·H-Phe-Leu-OBn
HCl·H-Leu-OMe
HCl·H-Phe-OMe
HCl·H-Gly-Pro-OBn
Fmoc-Ser(tBu)-Ser(tBu)-OH
Fmoc-Ser(tBu)-OSu
H-Ser(tBu)-OH
Boc-Gly-Gly-OSu
Boc-Gly-Pro-Dox
Boc-Gly-Pro-DOPA
Boc-Gly-Pro-Srt
Boc-Gly-[²H]Pro
Dopamine
Serotonin
Doxorubicin
Boc-Phe-pNA
Fmoc-Met-OSu
Fmoc-Met-pNA
Fmoc-Trp-OSu
Fmoc-His(Trt)-OSu
Cbz-Gly-OSu
Cbz-Gly-AMC
Boc-Gly-Ala-OH
Boc-Gly-Gly-Phe-Gly-OH
L-lysine-d-amphetamine
L-lysine-d-amphetamine dimesylate
H-Gly-His-Lys-OH
Boc-Gly-Pro-Dox
Boc-Gly-Pro-DOPA
Boc-Gly-Pro-Srt
Boc-Gly-[²H]Pro
Dopamine
Serotonin
Doxorubicin
Boc-Phe-OSu
Boc-Phe-pNA
Fmoc-Met-OSu
Fmoc-Met-pNA
Fmoc-Trp-OSu
Fmoc-His(Trt)-OSu
Cbz-Gly-OSu
Cbz-Gly-AMC
Boc-Gly-Ala-OH
Boc-Gly-Gly-Phe-Gly-OH
L-lysine-d-amphetamine
L-lysine-d-amphetamine dimesylate
H-Gly-His-Lys-OH
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWRJYVPJJTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187541 | |
| Record name | tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-07-2 | |
| Record name | N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-glycine hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3392-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-GLYCINE HYDROXYSUCCINIMIDE ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMV2A4V5KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Boc Gly Osu
Established Synthetic Pathways for Boc-Gly-OSu within Academic Research
Carbodiimide-Mediated Esterification of N-Boc-Glycine with N-Hydroxysuccinimide
The most traditional and widely utilized method for synthesizing this compound involves the coupling of N-Boc-glycine with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) as a coupling agent. researchgate.netamerigoscientific.com Dicyclohexylcarbodiimide (DCC) is a frequently employed carbodiimide for this purpose. amerigoscientific.comgoogle.comwikipedia.org
The reaction mechanism initiates with the activation of the carboxylic acid of N-Boc-glycine by the carbodiimide, forming a highly reactive O-acylisourea intermediate. amerigoscientific.combeilstein-journals.org This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. The subsequent collapse of this tetrahedral intermediate yields the desired this compound and a urea (B33335) byproduct, such as N,N'-dicyclohexylurea (DCU) when DCC is used. amerigoscientific.com
This method is well-established and applicable to a wide array of carboxylic acids. amerigoscientific.com However, a significant drawback is the formation of the urea byproduct, which can be challenging to remove from the final product, often necessitating additional purification steps. researchgate.netamerigoscientific.com The allergenic potential of some carbodiimides like DCC is another concern. google.com
Optimization of Reaction Parameters and Reagent Ratios in Laboratory Syntheses
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include solvent, temperature, and reagent stoichiometry.
Table 1: Typical Reaction Parameters for Carbodiimide-Mediated this compound Synthesis
| Parameter | Typical Condition | Rationale |
| Solvent | Anhydrous solvents like Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), or a mixture | Prevents hydrolysis of the activated ester and O-acylisourea intermediate. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions such as racemization and N-acylurea formation. |
| Reagent Ratio | Near equimolar amounts of N-Boc-glycine and NHS, with a slight excess of the carbodiimide. | Ensures efficient conversion of the carboxylic acid to the active ester. |
Systematic evaluation of these parameters, sometimes employing Design of Experiments (DoE), can lead to significantly improved outcomes. researchgate.netnih.gov For instance, careful control of temperature and the order of reagent addition can suppress the formation of undesired byproducts.
Alternative Activation Strategies for Carboxylic Acids Leading to N-Hydroxysuccinimide Esters
To overcome the limitations associated with carbodiimide-based methods, several alternative strategies for the activation of carboxylic acids for NHS ester synthesis have been developed. These methods often offer milder reaction conditions, easier purification, and avoid the use of allergenic reagents.
Utilization of Iodine/Triphenylphosphine (B44618)/Triethylamine (B128534) Systems for Activated Ester Formation
A notable alternative involves the use of a combination of iodine (I₂), triphenylphosphine (PPh₃), and a base like triethylamine (Et₃N) to mediate the formation of activated esters. organic-chemistry.orgnih.govacs.org This method is advantageous as it avoids the use of carbodiimides and proceeds at room temperature. organic-chemistry.orgnih.gov The reaction is believed to proceed through the formation of an active phosphonium (B103445) salt intermediate from triphenylphosphine and iodine, which then activates the carboxylic acid for subsequent reaction with N-hydroxysuccinimide. highfine.com This system has demonstrated broad substrate scope, being applicable to aromatic, aliphatic, and α-amino acid derivatives. organic-chemistry.orgnih.gov A key benefit is the simple and inexpensive nature of the reagents. nih.gov
Table 2: Reagents for Iodine-Mediated NHS Ester Synthesis
| Reagent | Function |
| Iodine (I₂) and Triphenylphosphine (PPh₃) | Forms the active adduct that activates the carboxyl group. highfine.com |
| Triethylamine (Et₃N) | Acts as a base to facilitate the reaction. organic-chemistry.org |
| N-Hydroxysuccinimide (NHS) | The nucleophile that forms the final ester. organic-chemistry.org |
This method has also been used in the cyclodehydration of α-amido-β-ketoesters to form oxazoles, highlighting the versatility of the I₂/PPh₃/Et₃N reagent system. atlanchimpharma.com
Application of Hypervalent Iodine Reagents in N-Hydroxysuccinimide Ester Synthesis
Hypervalent iodine reagents have emerged as powerful tools for the synthesis of N-hydroxysuccinimide esters. jchemlett.comresearchgate.net Reagents such as 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) can be used to directly couple aldehydes with N-hydroxysuccinimide to form the corresponding NHS esters. jchemlett.comresearchgate.net In this process, IBX acts as an oxidant. jchemlett.com This approach is particularly useful as it allows for the synthesis of NHS esters from aldehydes under metal-free conditions. jchemlett.com The reaction typically proceeds in a solvent like ethyl acetate (B1210297) at reflux. jchemlett.com The proposed mechanism involves the formation of an adduct between IBX and NHS, which then oxidizes an intermediate formed from the aldehyde and NHS. jchemlett.com
Research into Challenges and Innovations in this compound Synthesis
Despite the established methods, challenges in the synthesis of this compound and other NHS esters persist, driving ongoing research and innovation. A primary challenge is the potential for side reactions, such as the formation of β-alanine derivatives when using carbodiimides with hydroxyl-containing polymers, which can interfere with subsequent applications. nih.gov
Innovations in this field include the development of more efficient and "greener" synthetic protocols. This includes the use of alternative solvents to reduce environmental impact and the development of catalytic systems to minimize waste. acs.org Furthermore, the development of one-pot procedures, where the carboxylic acid is activated and reacted with NHS in a single step without isolation of intermediates, offers a more streamlined and efficient approach to synthesis. google.com The continual exploration of novel activating agents and reaction conditions aims to provide more robust, scalable, and sustainable methods for the production of this compound and other valuable N-hydroxysuccinimide esters.
A Detailed Examination of the Synthesis of this compound
The chemical compound N-(tert-butoxycarbonyl)glycine N-hydroxysuccinimide ester, commonly referred to as this compound, is a pivotal reagent in the field of peptide synthesis and bioconjugation. Its utility lies in the activated N-hydroxysuccinimide (NHS) ester group, which facilitates the efficient formation of amide bonds with primary amines under mild conditions. This article delves into the synthetic methodologies for preparing this compound, with a specific focus on strategies to minimize the formation of side products and maximize the yield of this valuable compound.
1 Methodologies for Minimizing Side Product Formation and Maximizing Yield in this compound Synthesis
Carbodiimide-Mediated Coupling: A Common but Nuanced Approach
A frequently employed method for synthesizing this compound involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. In a typical procedure, Boc-Gly-OH is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), and reacted with NHS in the presence of DCC. google.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired active ester and the insoluble byproduct, N,N'-dicyclohexylurea (DCU).
While effective, this method is not without its challenges. The primary side product, DCU, must be meticulously removed from the reaction mixture to obtain pure this compound. Filtration is the standard method for removing the precipitated DCU. google.com However, some DCU may remain in solution, necessitating further purification steps such as recrystallization or chromatography.
To enhance yield and purity, several optimizations can be implemented:
Stoichiometry and Reagent Addition: Using a slight excess of NHS and DCC (e.g., 1.1 to 1.2 equivalents) can drive the reaction to completion. google.com The order of addition is also critical; adding DCC to a cooled solution of Boc-Gly-OH and NHS helps to control the reaction rate and minimize side reactions.
Temperature Control: Conducting the initial phase of the reaction at a reduced temperature, such as in an ice-water bath, can help to control the exothermic nature of the carbodiimide activation and reduce the formation of unwanted byproducts. google.com
Solvent Choice: While DCM and THF are common, other solvents can be employed. For instance, acetonitrile (B52724) has been used, followed by filtration of the DCU precipitate. reddit.com The choice of solvent can influence the solubility of reactants and byproducts, thereby affecting the ease of purification.
Work-up Procedure: After filtration of DCU, a thorough work-up is crucial. This often involves washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted Boc-Gly-OH and acidic impurities. google.com Subsequent washes with water and brine, followed by drying over an anhydrous salt like sodium sulfate, are standard procedures to ensure the removal of water-soluble impurities.
A notable improvement in yield has been reported using THF as the solvent, followed by recrystallization from ethyl acetate and petroleum ether, achieving a yield of 88%. google.com
Alternative Coupling Agents and Strategies
To circumvent some of the issues associated with DCC, such as its allergenicity and the difficult removal of DCU, alternative coupling agents can be used. google.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that offers the advantage of its urea byproduct being easily removed by aqueous extraction. reddit.compeptide.com
Other activating agents can also be employed. For instance, diphenyl chlorophosphate has been used to prepare succinimidyl esters in a one-pot reaction, offering high yields and purity. google.com Furthermore, reagents like TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) are specifically designed to form activated NHS esters and can be particularly useful in aqueous solutions. peptide.com
Mechanochemical methods, such as ball milling, present a solvent-free alternative for peptide bond formation and could be adapted for this compound synthesis. rsc.org This approach offers advantages in terms of reduced solvent waste and potentially different selectivity profiles. rsc.org
Purification: The Key to High-Purity this compound
Regardless of the synthetic method chosen, purification is a critical final step. Recrystallization is a highly effective technique for obtaining crystalline, high-purity this compound. google.com Common solvent systems for recrystallization include ethyl acetate/hexane and ethyl acetate/petroleum ether. google.comprepchem.com
For syntheses where impurities are difficult to remove by crystallization, column chromatography on silica (B1680970) gel can be employed. reddit.com However, this method is generally less preferred for large-scale synthesis due to cost and time considerations.
The following table summarizes key findings from various synthetic approaches to this compound and related compounds, highlighting the conditions that favor high yield and purity.
| Reactants | Coupling Agent | Solvent | Key Conditions & Work-up | Yield |
| Boc-Gly-OH, NHS | DCC | DCM | Cooled to 15°C, stirred for 1h, filtered, washed with NaHCO₃ solution, dried over Na₂SO₄, concentrated. | 61.8% |
| Boc-Gly-OH, HOSu | DCC | THF | Ice-water bath, then room temp for 3h, filtered, spin-dried, dissolved in DCM, filtered, washed with NaHCO₃, water, dried over Na₂CO₃, recrystallized. | 88% google.com |
| NAc-Gly, HOSu | EDCI | Dry DCM | Reaction followed by washing with HCl to remove EDCI. | Low recovery reported, suggesting product loss during aqueous workup. reddit.com |
| Carboxylic Acid, NHS | Diphenyl Chlorophosphate | Acetone | Heated to 50°C, followed by extraction with ethyl acetate and water. | High yield reported for a similar compound. google.com |
By carefully selecting the coupling agent, controlling reaction parameters, and implementing a rigorous purification strategy, the synthesis of this compound can be optimized to achieve high yields of a product with the purity required for its demanding applications in peptide synthesis and beyond.
Reactivity Profile and Mechanistic Studies of Boc Gly Osu
Factors Influencing Boc-Gly-OSu Reactivity and Stability in Research Settings
The effectiveness of this compound as a reagent is intrinsically linked to its reactivity and chemical stability. The compound's shelf-life and performance in reactions are dictated by its susceptibility to environmental factors, most notably water.
One of the most significant factors affecting the stability of this compound is its hydrolytic degradation. N-hydroxysuccinimide esters are sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid (Boc-Gly-OH) and N-hydroxysuccinimide (NHS). d-nb.info This reaction is a frequent cause of suboptimal results in coupling reactions if the reagent has been improperly stored or handled. d-nb.info
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the ester. This process is significantly accelerated by base, where the more potent hydroxide (B78521) ion acts as the nucleophile. nih.govmst.edu Consequently, the rate of hydrolysis is highly pH-dependent. NHS esters are relatively stable for several hours at acidic pH (e.g., pH 4-6) but degrade rapidly as the pH becomes neutral and, especially, alkaline. d-nb.infonih.gov This necessitates that this compound be stored in a dry environment, often at low temperatures, to preserve its integrity. chemimpex.comsigmaaldrich.com Solutions of this compound, particularly in aqueous buffers, have a limited lifespan and should ideally be prepared fresh before use.
| pH | Half-life of NHS Ester | Implication for this compound | Reference |
| 6.0 | Several hours | Relatively stable, suitable for short-term storage in solution. | d-nb.info |
| 7.0 | ~4-5 hours | Moderate stability; reactions should be prompt. | d-nb.info |
| 8.5 | ~10-20 minutes | Rapid degradation; coupling must be fast to outcompete hydrolysis. | nih.gov |
| > 9.0 | Very short | Very unstable; conditions generally unsuitable for efficient coupling. | mst.edu |
This table illustrates the general relationship between pH and the stability (half-life) of N-hydroxysuccinimide esters in aqueous solutions, based on data for representative compounds like biotin-NHS and DSP.
Impact of Solvent Systems and pH on this compound Reaction Outcomes
The reaction outcomes of N-succinimidyl N-(tert-butoxycarbonyl)glycinate (this compound) are profoundly influenced by the choice of solvent and the pH of the reaction medium. These factors dictate the rate and efficiency of the desired aminolysis reaction versus competing side reactions, primarily hydrolysis.
Commonly, peptide coupling reactions involving this compound are performed in aprotic polar solvents such as dichloromethane (B109758) (CH2Cl2) nih.gov, dimethylformamide (DMF), or in aqueous buffer systems. glenresearch.com In aqueous media, typically buffered between pH 7 and 9, a critical competition arises between the aminolysis (reaction with the desired amine) and hydrolysis of the succinimidyl ester. glenresearch.com The nucleophile for the desired reaction is the deprotonated primary amine, and its concentration is directly controlled by the solution's pH. glenresearch.com However, higher pH values also increase the concentration of hydroxide ions, accelerating the rate of ester hydrolysis. The half-life of N-hydroxysuccinimide (NHS) esters due to hydrolysis decreases significantly as the pH increases; for instance, the half-life is 4-5 hours at pH 7 but drops to just 10 minutes at pH 8.6 (at 4°C).
Studies comparing coupling efficiencies in different solvent systems have shown that while DMF is a common choice, the presence of water can diminish the effectiveness of coupling additives. oup.com For example, in a study coupling Boc-Alanine with an amino acid ester using a water-soluble carbodiimide (B86325), the yield was moderate in DMF but low in water-containing media. oup.com The addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) improved yields in solvents with low water concentrations, but their positive effect was reduced in water-rich environments. oup.com In some cases, this compound has been used in mixed solvent systems, such as 50% aqueous THF, to successfully achieve the desired reaction. beilstein-journals.org The choice of solvent can also be influenced by the specific reactants; for instance, the coupling of this compound with H-His(Trt)-OMe has been conducted in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. google.com
The table below summarizes the effect of different solvents on the yield of a model peptide coupling reaction, illustrating the impact of the reaction medium.
Table 1: Effect of Solvent System on Peptide Coupling Yield
| Solvent System | Coupling Yield (%) | Reference |
|---|---|---|
| DMF | Moderate | oup.com |
| DMF-H₂O (4/1) | Yield improved with additives | oup.com |
| DMF-H₂O (1/4) | Low yield, additives less effective | oup.com |
| CH₂Cl₂ | Commonly used, e.g., with DIPEA | nih.gov |
| Aqueous Buffer (pH 7-9) | Competition with hydrolysis is significant | glenresearch.com |
Analysis of Steric and Electronic Effects on this compound Coupling Efficiency
The efficiency of the coupling reaction between this compound and an amine nucleophile is governed by both steric and electronic factors associated with the amine. This compound itself presents minimal steric hindrance due to the small glycine (B1666218) residue. rsc.org Therefore, the steric bulk of the reacting amine is a primary determinant of reaction efficiency.
Steric Effects: Nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.com Amines with significant steric bulk around the nitrogen atom exhibit reduced reactivity towards the activated ester. For example, studies on the aminolysis of N-hydroxysuccinimide esters have shown that sterically hindered amines like α-methylbenzylamine and diethylamine (B46881) have markedly depressed reaction rates compared to less hindered primary amines. mst.edu In some cases, extreme steric hindrance can prevent the reaction from going to completion, even when using a large excess of the acylating agent. uniurb.it This is a critical consideration in peptide synthesis, where the side chains of amino acid esters can present significant steric challenges. For instance, coupling reactions involving sterically hindered amino acids like isoleucine or valine often require higher temperatures or longer reaction times. beilstein-journals.org
Electronic Effects: The electronic properties of the amine nucleophile also play a crucial role. The reactivity of an amine generally correlates with its basicity; more basic amines are typically more nucleophilic. However, this trend is most consistent among amines with similar steric environments. mst.edu Electron-withdrawing groups on the amine reduce its nucleophilicity and slow the reaction rate. masterorganicchemistry.com
A quantitative analysis of these electronic effects can be achieved using the Hammett equation. For the competitive acylation of various amines by substituted N-succinimidyl benzoates, the Hammett ρ values were found to be positive (e.g., 1.4 for aniline, 1.1 for benzylamine), indicating that the reaction is favored by electron-withdrawing substituents on the ester's acyl group. mst.eduresearchgate.net This reflects the substantial accumulation of negative charge at the acyl carbon in the transition state leading to the tetrahedral intermediate. mst.eduresearchgate.net A Brønsted-type plot, which correlates the logarithm of the reaction rate constant with the pKa of the amine, shows a slope (β) of approximately 0.7 for sterically unhindered amines reacting with NHS esters. mst.edu This value suggests a significant degree of bond formation in the transition state.
The table below presents data from a structure-reactivity study, highlighting how both steric and electronic factors (reflected in pKa) influence the reactivity of various amines in the aminolysis of an NHS ester.
Table 2: Relative Reactivity of Amines in the Aminolysis of an NHS Ester
| Amine | pKa | Relative Reactivity | Key Factor | Reference |
|---|---|---|---|---|
| Aniline | 4.60 | 1.0 | Electronic (low basicity) | mst.edu |
| Benzylamine | 9.34 | 2,100 | Electronic (high basicity) | mst.edu |
| α-Methylbenzylamine | 9.48 | 220 | Steric hindrance | mst.edu |
| n-Butylamine | 10.59 | 10,000 | Electronic (high basicity) | mst.edu |
| Diethylamine | 10.93 | 1,800 | Steric hindrance (secondary amine) | mst.edu |
Theoretical and Computational Investigations of this compound Reaction Pathways
Theoretical and computational studies, primarily using density functional theory (DFT), have provided significant insights into the reaction mechanism of this compound and other N-hydroxysuccinimide (NHS) esters with amines. nih.govresearchgate.net These investigations focus on elucidating the transition states and intermediates that govern the reaction pathway.
The aminolysis of NHS esters is generally understood to proceed through a two-step process involving the formation of a tetrahedral intermediate. thieme-connect.de The amine nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to this intermediate, whose subsequent breakdown to form the stable amide bond and release the N-hydroxysuccinimide leaving group is typically the rate-determining step. thieme-connect.de
Computational models have explored different potential mechanisms, including non-catalyzed, self-catalyzed (by a second amine molecule), and water-catalyzed pathways. Recent DFT calculations suggest that the aminolysis of NHS esters most likely follows a noncatalytic, concerted pathway. researchgate.net In this mechanism, the amine and ester first form an intermolecular hydrogen bond. The reaction then proceeds through a single transition state where the amine attacks the carbonyl carbon and the amine's proton is transferred to the nitrogen of the leaving group, directly forming the amide product without a stable tetrahedral intermediate. researchgate.net
DFT calculations comparing the reactivity of NHS esters with other activated esters, such as those derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), indicate that while NHS ester products may be thermodynamically more stable, the transition state barrier for their formation is higher (21 kcal/mol for NHS vs. 18 kcal/mol for HOAt). nih.gov This suggests that NHS esters are kinetically less reactive than HOAt esters, a finding consistent with experimental observations. nih.gov
The reaction pathway is also influenced by pH. At low pH (< ~3), the cyclization step to form an intermediate is rate-determining. At higher pH, the rate-determining step shifts to the general acid-catalyzed departure of the leaving group from the tetrahedral intermediate. researchgate.net This change, along with the ionization state of the reactants, helps explain the pH-rate profiles observed experimentally. researchgate.net
The table below summarizes key energetic data from computational studies on NHS ester aminolysis.
Table 3: Calculated Energy Barriers for NHS Ester Aminolysis
| Reaction Pathway | Calculated Transition State Barrier (kcal/mol) | Key Finding | Reference |
|---|---|---|---|
| Noncatalytic Stepwise | Higher energy than concerted | Less likely pathway | researchgate.net |
| Noncatalytic Concerted | Lower energy barrier | Considered the most probable mechanism | researchgate.net |
| Covalent Modification (vs. HOAt ester) | 21 | Kinetically less reactive than HOAt esters | nih.gov |
Advanced Applications of Boc Gly Osu in Academic Research
Bioconjugation and Functionalization of Biomolecules with Boc-Gly-OSu
Research into Site-Selective Modification of Proteins and Enzymes
Strategies for Achieving Homogeneous Bioconjugate Formations
The development of homogeneous bioconjugates, where a defined number of molecules are attached at specific sites, is crucial for optimizing the performance of therapeutic agents and diagnostic tools. N-hydroxysuccinimide (NHS) esters, including this compound, are foundational reagents in bioconjugation chemistry due to their reliable reactivity with primary amines, commonly found on lysine (B10760008) residues and N-termini of proteins rsc.orgmdpi.com. While traditional methods utilizing NHS esters on abundant lysine residues can lead to heterogeneous mixtures of conjugates with varying degrees of substitution and attachment sites rsc.orgacs.org, this compound can be strategically incorporated into more sophisticated conjugation schemes. By introducing a protected glycine (B1666218) unit, researchers can leverage the Boc group for selective deprotection and further orthogonal functionalization, or use this compound as a building block in multi-step syntheses designed for site-specific attachment. This controlled introduction of a glycine moiety contributes to the precise engineering of bioconjugates with predictable properties, moving towards greater homogeneity compared to non-specific amine coupling rsc.orgacs.org.
Surface Functionalization and Immobilization Studies Using this compound
This compound plays a significant role in modifying the surfaces of various materials, enhancing their properties for analytical and biomedical applications. The reactive NHS ester allows for covalent attachment of the glycine residue to amine-containing surfaces, creating a functionalized interface.
The ability of this compound to react with amine groups makes it suitable for derivatizing a range of solid supports, including chromatographic media, microbeads, and nanoparticles. Functionalizing these materials with glycine can alter their surface chemistry, for instance, by increasing hydrophilicity or providing a versatile handle for subsequent immobilization of biomolecules rsc.org. For analytical applications, modified chromatographic supports can be tailored for specific separation tasks. In biomedical contexts, functionalized nanoparticles or microbeads can serve as platforms for drug delivery, imaging agents, or diagnostic assays, where the glycine coating can improve biocompatibility and reduce non-specific binding . For example, studies exploring surface functionalization for biomedical tools and diagnostic assays have utilized compounds containing OSu groups to enhance biocompatibility and prevent non-specific binding .
This compound chemistry is instrumental in the fabrication of microarray slides and biosensors. Surfaces of these devices, often glass or silicon-based, can be pre-functionalized with amine groups, which then react with this compound. This process creates an activated surface ready for the covalent immobilization of target biomolecules such as antibodies, antigens, or nucleic acid probes rsc.org. The precise placement of these capture molecules is critical for the sensitivity and specificity of biosensing platforms. By employing this compound, researchers can establish a stable, functionalized surface that supports the high-density and oriented immobilization of biomolecules, essential for high-throughput screening and sensitive detection in diagnostic and research applications .
Derivatization of Chromatographic Supports, Microbeads, and Nanoparticles for Analytical and Biomedical Applications
Development of Advanced Polymeric Materials and Linkers with this compound
This compound serves as a key building block in the synthesis of advanced polymeric materials and complex linker molecules, particularly for applications in drug delivery and targeted therapies.
Post-polymerization modification is a powerful strategy for synthesizing functional polymers, including glycopolymers, which are polymers bearing saccharide moieties or similar functional groups. This compound can be utilized to introduce glycine units onto pre-formed polymers that possess pendant amine groups researchgate.net. This modification strategy allows for the controlled grafting of glycine residues onto a polymer backbone, thereby altering its physicochemical properties, such as solubility, hydrophilicity, and potential for further conjugation. While glycine itself is not a saccharide, its incorporation can be a step towards creating more complex glycopolymer structures or imparting specific peptide-like characteristics to synthetic polymers for biomaterial applications researchgate.net.
The design of sophisticated linkers and spacers is critical for the efficacy of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and prodrugs. This compound is a valuable precursor for synthesizing these peptide-based linkers. It can be used to extend peptide chains or introduce specific sequences that act as spacers, provide flexibility, or incorporate cleavage sites for controlled drug release prepchem.commdpi.com. For instance, this compound can be reacted with amino-functionalized molecules or other amino acids to build dipeptides or longer peptide sequences that are then integrated into larger linker constructs prepchem.commdpi.com. The Boc protection allows for stepwise synthesis, ensuring that the glycine unit is incorporated at the desired position within the linker architecture. The resulting peptide linkers can be designed to be stable in circulation and cleavable within target cells or tissues, thereby enabling precise drug delivery and minimizing off-target effects .
Synthesis of Glycopolymers via Post-Polymerization Modification
Applications in Proteomics Research
In proteomics, this compound plays a significant role in improving quantitative analysis and enabling detailed studies of protein modifications and interactions.
Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples. Isobaric labeling techniques, such as Tandem Mass Tag (TMT) and TMTpro, are cornerstone methods for achieving high-throughput multiplexed quantitative analysis, allowing for the simultaneous comparison of numerous samples. To further expand the multiplexing capacity of these existing technologies, researchers have developed novel strategies.
One such advancement is the TAG-TMTpro approach, which involves introducing amino acid residues, such as alanine (B10760859) or glycine, to peptides prior to TMTpro labeling. This compound is instrumental in this process, acting as the reagent to covalently attach a Boc-protected glycine residue to the amine groups of peptides. Following this initial labeling step, the Boc protecting group is removed, exposing a new amine group on the glycine residue. This newly available amine can then be labeled with TMTpro reagents, effectively increasing the number of quantifiable samples. This method has been shown to triple the quantitative capacity of TMTpro reagents, thereby significantly enhancing the throughput and efficiency of proteomic studies.
| Feature of TAG-TMTpro Approach | Description | Role of this compound |
| Objective | Increase quantitative capacity in proteomics | Facilitates the introduction of glycine residues onto peptides. |
| Methodology | Pre-TMTpro labeling with amino acid residues | This compound reacts with peptide amine groups, attaching a protected glycine. |
| Outcome | Tripled quantitative capacity of TMTpro reagents | The introduced glycine serves as a new site for subsequent TMTpro labeling. |
| Benefit | Enables high-throughput proteomic studies with enhanced multiplexing | Improves efficiency in analyzing large sample sets. |
The systematic evaluation of the this compound reaction and optimized conditions for labeling, side-product elimination, and Boc deprotection have been crucial for the successful implementation of the TAG-TMTpro strategy. This approach has demonstrated good identification reproducibility and reliable quantitative accuracy, making it a versatile tool for high-throughput proteomic studies nih.govresearchgate.netacs.orgresearchgate.netresearchgate.netnih.gov.
This compound is a valuable reagent for chemical tagging strategies aimed at studying protein interactions and modifications. The N-hydroxysuccinimide ester moiety of this compound is highly reactive towards primary amines, commonly found in lysine residues and the N-terminus of proteins. This reactivity allows for the stable covalent attachment of the Boc-protected glycine moiety to proteins chemimpex.comamazonaws.com.
This conjugation can serve multiple purposes in protein analysis. For instance, it can introduce a specific chemical handle for subsequent modifications, such as the attachment of fluorescent dyes, affinity tags (e.g., biotin), or cross-linking agents. By labeling proteins with this compound, researchers can facilitate their isolation via affinity purification, enabling the study of protein-protein interactions or the identification of protein complexes. Furthermore, the introduced glycine tag can be used as a specific site for enzymatic or chemical modifications, aiding in the characterization of post-translational modifications or the development of protein-based assays chemimpex.comamazonaws.comoregonstate.edu. The ability to precisely label proteins with a defined amino acid residue like glycine opens avenues for site-specific modifications and detailed mechanistic studies of protein function.
Development of Quantitative Proteomics Approaches (e.g., TAG-TMTpro)
Exploratory Research Areas for this compound Derivatives
Beyond established proteomic applications, this compound and its derivatives are being explored in more nascent research frontiers, including neuroscience and advanced drug delivery systems.
This compound, as a protected glycine derivative, holds potential in neuroscience research, particularly in the synthesis of peptides and small molecules designed to modulate neurotransmitter activity. Glycine itself is a significant inhibitory neurotransmitter in the central nervous system and also acts as a co-agonist with glutamate (B1630785) at NMDA receptors nih.gov. Derivatives of glycine and peptides containing glycine are actively investigated for their roles in neurological functions and disorders.
Researchers utilize this compound as a building block to synthesize custom peptides or modified amino acids that can be tested for their effects on neurotransmitter release, receptor binding, or neuronal signaling pathways. For example, peptides structurally related to thyrotropin-releasing hormone (TRH) that incorporate glycine have been studied for their neuromodulatory effects on catecholamine release in the hypothalamus . Astrocytes, crucial glial cells in the brain, are known to regulate neurotransmitter levels and are involved in processes like memory and neuroprotection, with glycine being one of the amino acids they provide for neuronal health nih.gov. Therefore, this compound can serve as a key intermediate in creating novel compounds for investigating these complex neurobiological processes and for developing potential therapeutic agents for neurological conditions chemimpex.com.
The chemical properties of this compound make it a valuable component in the development of sophisticated drug delivery systems and targeted therapeutics. Its ability to form stable amide bonds through its activated ester allows for the conjugation of therapeutic molecules to various carriers or targeting moieties.
This compound can be incorporated into the synthesis of peptides or peptidomimetics that are designed to improve drug pharmacokinetics, enhance stability, or facilitate targeted delivery to specific tissues or cells. For instance, modified polyethylene (B3416737) glycol (PEG) compounds incorporating Boc-protected amino acid esters, similar in principle to this compound, have been used for PEGylation of therapeutic molecules to improve their solubility, reduce immunogenicity, and prolong circulation time .
Furthermore, peptide sequences synthesized using this compound can function as linkers in Antibody-Drug Conjugates (ADCs). These linkers are critical for connecting a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. The peptide linker can be designed to be stable in circulation but cleavable within the tumor microenvironment, releasing the drug specifically at the target site medchemexpress.com. The precise chemical modification capabilities offered by this compound contribute to the design of more effective and safer targeted therapeutic agents and advanced drug delivery platforms chemimpex.comcreative-peptides.com.
Analytical and Characterization Methodologies for Boc Gly Osu and Its Reaction Products
Chromatographic Separation and Quantification Techniques
Quantitative Determination of N-Hydroxysuccinimide (NHS) Release as a Measure of Ester Hydrolysis or Reactivity
The N-hydroxysuccinimide (NHS) ester functionality in Boc-Gly-OSu is susceptible to hydrolysis in the presence of water, leading to the release of free NHS. This hydrolysis represents a degradation pathway for the reagent, reducing its effective concentration and potentially impacting reaction yields. Conversely, the reaction of this compound with a nucleophile, such as the amine group of another amino acid or peptide, also results in the release of NHS. Therefore, quantifying NHS release serves as a dual indicator: it can monitor the stability of this compound during storage or reaction conditions, and it can also be used to gauge the extent of successful coupling reactions.
Spectrophotometric methods can be employed to quantify NHS due to its characteristic UV absorbance, typically in the range of 260-280 nm iris-biotech.ded-nb.inforsc.org. This approach offers a direct measurement of the released NHS, providing a relatively simple means of assessing hydrolysis or reaction progress. However, its sensitivity and specificity can be influenced by other UV-absorbing species present in the reaction mixture or by the matrix itself.
More robust and sensitive quantification can be achieved using chromatographic techniques. Hydrophilic interaction liquid chromatography (HILIC) coupled with UV detection has been specifically developed for the accurate measurement of NHS and its sulfo-derivative d-nb.inforsc.org. This method offers a significant advantage in its universality, as it targets the constant NHS byproduct rather than the variable ester compound, thereby simplifying calibration and method optimization. The HILIC-UV approach can achieve detection limits as low as approximately 1 mg/L, rendering it suitable for monitoring reagent purity and degradation pathways d-nb.inforsc.org.
Table 1: Analytical Methods for NHS Quantification
| Method | Principle | Detection Limit (Approx.) | Application/Notes |
| Spectrophotometry | UV absorption of NHS (260-280 nm) | Varies | Direct measurement of released NHS; useful for qualitative or semi-quantitative assessment; potential for interference from other compounds. |
| HILIC-UV | Chromatographic separation of NHS followed by UV detection | ~1 mg/L | Sensitive, specific, and robust for purity checks and hydrolysis monitoring; simplifies calibration by targeting a universal degradation product. |
| HPLC-ESI-MS/MS | Liquid chromatography coupled with mass spectrometry | Varies | Highly sensitive and specific; can provide structural confirmation of NHS and other byproducts. |
Methodologies for Assessment of Racemization in this compound Mediated Reactions
Racemization, the loss of stereochemical integrity at a chiral center, is a critical concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that may possess altered biological activity or physicochemical properties nih.govbachem.com. While glycine (B1666218), the amino acid component of this compound, is achiral, this compound is frequently used in conjunction with other chiral amino acids. Therefore, "this compound mediated reactions" typically refers to peptide coupling reactions where this compound is involved, and the assessment of racemization pertains to the stereochemical purity of the chiral amino acids being coupled. Racemization can occur during the activation of the carboxylic acid group or during the coupling step itself, particularly under basic conditions or with prolonged activation times nih.govbachem.com.
Several sophisticated analytical methodologies are employed to detect and quantify racemization:
Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This is a cornerstone technique for assessing enantiomeric purity. It utilizes chiral stationary phases (CSPs) to separate enantiomers or diastereomers of amino acid derivatives or peptides. After hydrolysis of the peptide and potential derivatization with a chiral reagent (e.g., Marfey's reagent, also known as FDAA, or chiral isocyanates), the resulting diastereomers can be resolved and quantified by HPLC researchgate.netmdpi.com. Direct analysis of peptides using chiral HPLC without prior hydrolysis is also possible for certain applications researchgate.netresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used for enantiomeric purity assessment, often requiring derivatization of amino acids into volatile compounds. It allows for highly sensitive detection and quantification of enantiomeric ratios, with reported capabilities for purity greater than 99.9% nih.gov.
Capillary Electrophoresis (CE) : CE offers a high-resolution separation technique that can be adapted for chiral analysis, often by incorporating chiral selectors into the buffer. CE methods have been developed to separate stereoisomers of peptides or amino acid derivatives, enabling the determination of racemization rates per synthesis cycle with high sensitivity researchgate.net.
Mass Spectrometry (MS) with Isotopic Labeling : Advanced MS techniques can be employed to assess racemization. One approach involves hydrolyzing peptides using deuterated acids. This process can introduce deuterium (B1214612) atoms at the alpha-carbon of amino acids. Racemized amino acids will exhibit a mass shift due to the incorporated deuterium, allowing for their distinction and quantification from non-racemized counterparts using MS or MS/MS researchgate.net.
Table 2: Methodologies for Racemization Assessment in Peptide Synthesis
| Method | Principle | Sample Preparation | Typical Output | Notes |
| Chiral HPLC | Separation of enantiomers/diastereomers on chiral stationary phases | Hydrolysis followed by derivatization (e.g., Marfey's reagent) or direct analysis of peptide | Enantiomeric Excess (ee), Ratio of enantiomers | Widely used, high resolution, versatile; requires appropriate chiral column and mobile phase selection. |
| GC-MS | Separation and detection of volatile derivatives of amino acids | Hydrolysis followed by derivatization into volatile esters or amides | Enantiomeric Ratio | Sensitive; requires specific derivatization protocols for amino acids. |
| Capillary Electrophoresis (CE) | Separation based on charge, size, and interaction with chiral selectors in the capillary | Direct analysis of peptide or hydrolysis followed by derivatization | Purity (% of isomers), Resolution | High sensitivity, rapid analysis, potential for in-capillary derivatization; effective for detecting low levels of racemization. |
| MS/MS (with deuterated acid hydrolysis) | Mass difference detection of racemized amino acids due to deuterium incorporation at the alpha-carbon | Hydrolysis of peptide in deuterated acid (e.g., DCl/D₂O) | Mass shift indicating racemization | Avoids chemical derivatization; directly quantifies racemized amino acids by mass; requires careful control of hydrolysis conditions. |
Compound List
this compound (N-alpha-tert-butyloxycarbonyl-glycyl-N-hydroxysuccinimide ester)
N-hydroxysuccinimide (NHS)
Challenges, Limitations, and Future Research Perspectives for Boc Gly Osu
Strategies for Addressing Hydrolytic Instability of Boc-Gly-OSu in Aqueous Systems
A significant challenge in the use of this compound, and N-hydroxysuccinimide (NHS) esters in general, is their susceptibility to hydrolysis in aqueous environments. schem.jpd-nb.inforsc.org This degradation, which yields the inactive carboxylic acid, can lead to suboptimal conjugation results or even complete failure of derivatization reactions. d-nb.inforsc.org While relatively stable for short periods at a pH of 6, the rate of hydrolysis increases with rising pH. rsc.orgthermofisher.com
Several strategies are being explored to mitigate this instability:
pH Control: Maintaining a slightly acidic pH (around 6.0) can significantly slow down the hydrolysis of NHS esters, providing a wider window for the desired reaction with primary amines to occur. rsc.org
Solvent Optimization: The use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can reduce the concentration of water and thereby decrease the rate of hydrolysis. thermofisher.comprepchem.com Research into novel solvent systems that are both compatible with biological molecules and minimize hydrolysis is ongoing. acs.org
Development of More Stable Activating Groups: While this compound is widely used, research into alternative activating groups that are less prone to hydrolysis while maintaining high reactivity towards amines is an active area.
Reaction Conditions: Increasing the concentration of the amine component can favor the aminolysis reaction over hydrolysis. glenresearch.com For reactions with sluggish kinetics, reducing the buffer volume can also enhance the desired conjugation. glenresearch.com
Table 1: Factors Influencing the Hydrolytic Stability of this compound
| Factor | Effect on Stability | Rationale |
| pH | Decreases with increasing pH | The hydroxide (B78521) ion acts as a nucleophile, attacking the ester and leading to hydrolysis. |
| Water Concentration | Decreases with increasing water concentration | Water is a reactant in the hydrolysis reaction. |
| Temperature | Decreases with increasing temperature | Higher temperatures increase the rate of all chemical reactions, including hydrolysis. |
| Buffer Nucleophiles | Can decrease stability | Some buffer components can act as nucleophiles and compete with the desired amine reaction. |
Research on Enhancing Reaction Efficiency and Selectivity in Complex Biological Systems
Achieving high reaction efficiency and selectivity is paramount when using this compound in complex biological environments, such as cell lysates or on cell surfaces. The presence of a multitude of other nucleophiles, including water, hydroxyl groups, and sulfhydryl groups, can lead to side reactions and reduced yield of the desired conjugate. glenresearch.com
Current research focuses on several key areas:
Optimizing Reaction Kinetics: The reaction of NHS esters with primary amines is generally faster than with other nucleophiles. glenresearch.com Research aims to further enhance this kinetic preference through the design of reagents and reaction conditions.
Site-Specific Labeling: Achieving selective labeling of a specific protein or site within a protein is a major goal. This can be approached by exploiting the local environment of the target amine or by using enzymatic methods to introduce a uniquely reactive handle.
Proximity-Induced Reactions: By designing systems where the this compound and the target molecule are brought into close proximity, the effective concentration is increased, thereby enhancing reaction efficiency and selectivity.
Enzymatic Approaches: The use of enzymes, such as transglutaminase, can offer high selectivity for modifying specific glutamine residues. researchgate.net Research is exploring the combination of enzymatic and chemical methods to expand the toolbox for bioconjugation.
Development of Green Chemistry Approaches for this compound Synthesis and Utilization
The principles of green chemistry are increasingly being applied to the synthesis and use of chemical reagents, including this compound. The goal is to develop more environmentally friendly and sustainable processes.
Key areas of development include:
Greener Solvents: Traditional solvents used in peptide synthesis, such as DMF and dichloromethane (B109758) (DCM), have environmental and health concerns. acs.org Research is focused on identifying and validating greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). acs.org
Atom Economy: Improving the atom economy of the synthesis of this compound and its subsequent reactions is a key objective. This involves minimizing the use of protecting groups and developing more efficient coupling reagents that generate less waste. acs.org
Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to peptide bond formation, reducing the environmental impact of the synthesis. rsc.org Studies have shown high yields for the synthesis of dipeptides using Boc-AA-OSu reagents under mechanochemical conditions. rsc.org
Catalytic Methods: The development of catalytic methods for peptide bond formation could significantly reduce the amount of waste generated compared to stoichiometric activating agents.
Table 2: Comparison of Traditional and Green Approaches in Peptide Synthesis
| Aspect | Traditional Approach | Green Chemistry Approach |
| Solvents | DMF, DCM, NMP | 2-MeTHF, CPME, water, ionic liquids |
| Coupling Reagents | Carbodiimides, benzotriazole (B28993) derivatives | Enzyme catalysis, greener coupling reagents (e.g., T3P) |
| Protecting Groups | Often require harsh removal conditions | Groups removable under mild, environmentally benign conditions |
| Purification | Often relies on chromatography with large solvent volumes | Crystallization, extraction with green solvents |
Expanding the Substrate Scope and Reaction Versatility of this compound Chemistry
While this compound is a valuable tool for introducing a glycine (B1666218) unit, researchers are actively working to expand its reaction versatility and the range of substrates it can be used with.
Synthesis of Peptide Fragments: this compound is a fundamental building block in the stepwise synthesis of peptides. chemimpex.com It can be coupled with other amino acids or peptide fragments to create larger, more complex molecules. prepchem.compolypeptide.com
Modification of Biomolecules: Beyond peptides, this compound can be used to modify other biomolecules containing primary amines, such as proteins, antibodies, and nucleic acids, to introduce a glycine linker for further functionalization. chemimpex.com
Surface Functionalization: The reactivity of this compound allows for the functionalization of surfaces, such as nanoparticles and microarrays, to attach biomolecules for various applications in diagnostics and materials science. d-nb.info
Development of Prodrugs: By attaching this compound to a drug molecule, its pharmacokinetic properties, such as solubility and bioavailability, can be modified. mdpi.com
Integration of this compound Chemistry with High-Throughput and Automated Synthesis Platforms
The demand for large libraries of peptides for drug discovery and other applications has driven the integration of this compound chemistry with automated synthesis platforms.
Automated Solid-Phase Peptide Synthesis (SPPS): this compound is compatible with automated SPPS synthesizers, which allow for the rapid and efficient assembly of peptides. nih.govpeptide.com The Boc/Bzl strategy, where the Nα-Boc group is removed with a moderate acid, is a well-established method for automated synthesis. nih.gov
High-Throughput Screening: The ability to rapidly synthesize large numbers of peptides using this compound facilitates high-throughput screening for identifying ligands with desired biological activities.
Flow Chemistry: The use of flow reactors for peptide synthesis is an emerging area that offers advantages in terms of safety, scalability, and process control. The integration of this compound chemistry into continuous flow systems is an active area of research.
Exploration of Novel Applications of this compound in Emerging Fields of Chemical Biology and Materials Science
The unique properties of this compound are being leveraged in a variety of emerging scientific fields.
Chemical Biology: In chemical biology, this compound is used as a tool to probe biological systems. For example, it can be used to introduce a glycine linker for the attachment of fluorescent dyes, affinity tags, or crosslinkers to proteins for studying their function and interactions. d-nb.info
Materials Science: The ability of this compound to modify surfaces is being exploited in materials science to create novel biomaterials with specific properties. For instance, surfaces functionalized with peptides can be used to control cell adhesion and proliferation for tissue engineering applications.
Drug Delivery: this compound is used in the development of sophisticated drug delivery systems. For example, it can be used to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules (PEGylation), which can improve their pharmacokinetic properties. researchgate.net
Q & A
Basic Research Questions
Q. What is the mechanistic role of Boc-Gly-OSu in peptide synthesis, and how does it compare to other amino-protecting reagents (e.g., Fmoc-Gly-OSu)?
- This compound is a tert-butoxycarbonyl (Boc)-protected glycine derivative with an N-hydroxysuccinimide (OSu) ester group. It facilitates peptide bond formation by activating the carboxyl group for nucleophilic attack while protecting the amino group from undesired side reactions. Compared to Fmoc-based reagents, Boc offers stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid). Selection depends on synthesis strategy: Boc is preferred for acid-stable sequences, while Fmoc suits base-sensitive contexts .
- Methodological Insight: Validate choice via pilot reactions comparing coupling efficiency (HPLC monitoring) and deprotection yields (mass spectrometry) .
Q. What are the critical storage and handling protocols for this compound to ensure reagent integrity?
- Store desiccated at –20°C to prevent hydrolysis of the OSu ester. Prior to use, equilibrate to room temperature in a dry environment (e.g., glovebox) to avoid moisture-induced degradation. Conduct a melting point analysis (expected range: 85–87°C) and FT-IR (C=O stretch at ~1800 cm⁻¹ for OSu) to confirm stability post-storage .
Q. Which analytical techniques are essential for characterizing this compound purity and reaction intermediates?
- NMR : Confirm Boc protection (δ 1.4 ppm for tert-butyl) and OSu ester (δ 2.8 ppm for succinimide protons).
- HPLC : Monitor coupling efficiency using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ at m/z 303.3) and detect side products (e.g., hydrolyzed glycine) .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized for sterically hindered or poorly soluble peptide sequences?
- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for hydrophobic sequences; add 1–5% v/v dimethyl sulfoxide (DMSO) to enhance solubility.
- Coupling Agents : Combine with HOBt or HOAt (1:1 molar ratio) to reduce racemization.
- Kinetic Monitoring : Use real-time FT-IR to track OSu ester consumption (disappearance of ~1800 cm⁻¹ peak) .
Q. How should researchers resolve contradictions in reported reaction yields when using this compound under similar conditions?
- Variable Analysis : Systematically test (i) moisture levels (Karl Fischer titration), (ii) base contaminants (e.g., residual DIEA), and (iii) stoichiometric ratios (1.5–3.0 equivalents).
- Controlled Replication : Reproduce conflicting studies with identical reagents (same batch numbers) and equipment (e.g., anhydrous solvent systems) .
Q. What computational approaches predict this compound’s solvation dynamics and reactivity in non-aqueous environments?
- Molecular Dynamics (MD) : Simulate solvation shells in DMF/DCM using the Berendsen thermostat to model temperature coupling.
- Density Functional Theory (DFT) : Calculate activation energies for OSu ester hydrolysis under varying pH (e.g., pKa of glycine carboxyl group ~2.3) .
Q. How to design a comparative study evaluating this compound against emerging green coupling reagents (e.g., OxymaPure)?
- P-E/I-C-O Framework :
- Population (P) : Model dipeptide (e.g., Gly-Ala).
- Intervention (I) : this compound with DIC/HOBt.
- Comparison (C) : OxymaPure/ethyl cyanoacrylate.
- Outcome (O) : Coupling yield, racemization (polarimetry), and waste generation (E-factor).
Methodological Tables
| Parameter | This compound Optimization | Reference |
|---|---|---|
| Optimal Solvent | DMF + 3% DMSO (hydrophobic peptides) | |
| Deprotection Agent | TFA (95% v/v, 1 hr) | |
| Coupling Time | 2–4 hrs (monitored by FT-IR) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
